REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1([SH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[O-].[Na+]>C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:1][C:2]1[CH:8]=[C:7]([S:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3,^1:26,28,47,66|
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Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S
|
Name
|
sodium methoxide
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.578 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Type
|
CUSTOM
|
Details
|
with stirring under argon for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was further deoxygenated by evacuation and refilling with argon (3 cycles)
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Type
|
TEMPERATURE
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Details
|
then heated
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Type
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TEMPERATURE
|
Details
|
under reflux
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter was washed with ether (3×20 ml)
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Type
|
CUSTOM
|
Details
|
volatile material was removed by evaporation
|
Type
|
ADDITION
|
Details
|
The residue was treated with dichloromethane (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
This crude product was purified by chromatography on a silica gel Mega Bond Elut column
|
Type
|
WASH
|
Details
|
eluting with 50-70% dichloromethane/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.851 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |